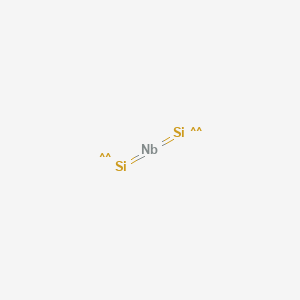

Niobium silicide (NbSi2)

Overview

Description

Niobium Silicide (NbSi2) is a gray hexagonal crystal . It has a density of 5.7g/mL at 25℃ and a melting point of 1950℃ . NbSi2 is insoluble in water, concentrated hydrochloric acid, and concentrated sulfuric acid, but soluble in a mixture of hydrofluoric acid and sulfuric acid .

Synthesis Analysis

NbSi2 can be processed by solid-state diffusion . Pack cementation is used to process NbSi2 with different Silicon availability conditions (5-20wt.%) at 1000 and 1150 °C . Hypo-stoichiometric NbSi2 compounds (atomic Si/Nb ratio below 2.0) are formed and lattice distortion increases with reduced Silicon availability during processing .

Molecular Structure Analysis

NbSi2 crystallizes in the hexagonal P6_222 space group . The structure is three-dimensional. Nb is bonded in a distorted q6 geometry to ten equivalent Si atoms .

Chemical Reactions Analysis

The impact of processing conditions and chemical composition on the ordered crystal structure of the silicide is significant . The measured Young’s modulus (331.69-303.9 GPa) and hardness (13.27-11.13 GPa) on NbSi2 decrease with increasing lattice distortion . Lattice distortion has contributions from point defects density and the chemical bond of Nb and Si atoms .

Physical And Chemical Properties Analysis

NbSi2 is a gray hexagonal crystal with a density of 5.7g/mL at 25℃ and a melting point of 1950℃ . It is insoluble in water, concentrated hydrochloric acid, and concentrated sulfuric acid, but soluble in a mixture of hydrofluoric acid and sulfuric acid .

Scientific Research Applications

Application in High-Temperature Structural Materials

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

Niobium silicide (NbSi2) has been studied for use in various high-temperature structural applications, such as reinforcement for advanced gas turbine and other high-temperature materials . It has attractive high-temperature hardness, creep resistance, and a high melting point .

Methods of Application or Experimental Procedures

Research on silicides frequently assessed the impact of alloying elements that mitigate the low toughness of NbSi2 alloys . Enhancements to NbSi2 alloys required a better understanding of the impact of processing conditions and chemical composition on the ordered crystal structure of the silicide .

Results or Outcomes

The measured Young’s modulus (331.69-303.9 GPa) and hardness (13.27-11.13 GPa) on NbSi2 decrease with increasing lattice distortion .

Application in Microelectronics

Specific Scientific Field

Summary of the Application

Niobium silicide (NbSi2) has been used in microelectronic applications, such as low-resistance gate and interconnect materials .

Methods of Application or Experimental Procedures

Their thin films were fabricated by utilizing different deposition techniques such as evaporation, co-sputtering, and chemical vapor deposition, followed by high-temperature heat treatment at different conditions .

Results or Outcomes

The room-temperature electrical resistivities of the NbSi2 thin films were measured at the ranges of 50–203 μΩ cm, which were highly dependent upon the deposition method, film thickness, and annealing temperature .

Application in Fine Ceramic Raw Material

Specific Scientific Field

Summary of the Application

Niobium Silicide (NbSi2) can be combined with zirconium disilicide, molybdenum disilicide, and tungsten trisilicide to form a solid solution and used as a fine ceramic raw material .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not mentioned in the source .

Results or Outcomes

The specific results or outcomes for this application are not mentioned in the source .

Application in Turbine Components

Specific Scientific Field

Summary of the Application

Niobium Silicide (NbSi2) is being developed for use in niobium silicate-based turbine components . These composites are being developed for structural applications with service temperatures of up to 1350°C .

Methods of Application or Experimental Procedures

Investment casting of near netshape components of NbSi2 composites offers substantial potential because of its proximity to existing airfoil manufacturing practices . However, investment casting techniques are not yet well developed for NbSi2 composite airfoils .

Results or Outcomes

Alloying schemes have been developed to achieve an excellent balance of room temperature toughness, fatigue crack growth behavior, high temperature creep performance, and oxidation resistance over a broad range of temperatures .

Application in Electrode Materials

Specific Scientific Field

Summary of the Application

Niobium Silicide (NbSi2) can be used in electrode materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not mentioned in the sources .

Results or Outcomes

The specific results or outcomes for this application are not mentioned in the sources .

Application in Thin Film Materials

Specific Scientific Field

Summary of the Application

Niobium Silicide (NbSi2) can be used in thin film materials .

Results or Outcomes

Application in Refractory Materials

Summary of the Application

Niobium Silicide (NbSi2) can be used in refractory materials .

Results or Outcomes

Application in Advanced Sensing

Specific Scientific Field

Summary of the Application

Niobium Silicide (NbSi2) shows promise for future high-temperature applications in advanced sensing .

Methods of Application or Experimental Procedures

NbSi2-based electroconductive ceramic composites with the addition of 40–70 vol% Al2O3 and ZrO2 particles were fabricated by high-temperature sintering (1400–1600 °C) under argon .

Results or Outcomes

Depending on the silicide–oxide volume percentage, their electrical conductivities ranged from 5.3 to 111.3 S/cm at 900 °C . Their phase stability, reduced oxidation rates, and high electrical conductivities at high temperatures show promise for future high-temperature applications in advanced sensing .

Application in Multilayer Processing

Specific Scientific Field

Summary of the Application

Niobium Silicide (NbSi2) can be used in multilayer processing .

Methods of Application or Experimental Procedures

Processing in an argon environment resulted in silicide multilayers with a more uniform microstructure composed of NbSi2 and Nb5Si3 .

Results or Outcomes

The hardness of the processed multilayers was above 900 HV in all the layers .

Safety And Hazards

Future Directions

Research on NbSi2 frequently assessed the impact of alloying elements that mitigate the low toughness of NbSi2 alloys . The non-protective nature of Nb2O5 compromises oxidation resistance limiting high-temperature applications . Enhancements to NbSi2 alloys required a better understanding of the impact of processing conditions and chemical composition on the ordered crystal structure of the silicide .

properties

InChI |

InChI=1S/Nb.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAAOBARRLPQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Nb]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium silicide (NbSi2) | |

CAS RN |

12034-80-9 | |

| Record name | Niobium silicide (NbSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium silicide (NbSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)